2-羟基丙酸镁三水合物

描述

Synthesis Analysis

The synthesis of magnesium-related compounds involves several innovative methods, including hydrothermal synthesis to produce nanocrystalline magnesium hydroxide with distinct morphologies and high specific surface areas (Ding et al., 2001). Another method involves the synthesis of magnesium metal-organic framework compounds using a bifunctional tetratopic ligand, showcasing the versatility in synthesizing magnesium-based materials (Dietzel, Blom, & Fjellvåg, 2008).

Molecular Structure Analysis

The molecular structure of magnesium compounds has been extensively studied, with research revealing the formation of coordination polymers and the effect of synthesis conditions on molecular arrangements (Dietzel, Blom, & Fjellvåg, 2008). The structural analysis of these compounds provides a foundation for understanding their chemical behavior and potential applications.

Chemical Reactions and Properties

Magnesium compounds participate in various chemical reactions, including the formation of magnesium hydroxides modified with tripodal ligands, demonstrating the chemical versatility and reactivity of magnesium-based materials (Muramatsu et al., 2018). These reactions are crucial for developing new materials with tailored properties.

Physical Properties Analysis

The physical properties of magnesium compounds, such as magnesium hydroxide and magnesium oxide, have been a subject of interest due to their applications in various fields. Studies have focused on the synthesis and characterization of these compounds, highlighting their nano-size, high surface area, and potential for use in advanced materials (Kumar & Kumar, 2008).

Chemical Properties Analysis

The chemical properties of magnesium-based compounds are influenced by their synthesis and structural characteristics. Research has demonstrated the ability to dope magnesium hydroxyapatite with ions to modify its properties, emphasizing the adaptability of magnesium compounds to meet specific requirements (Ahmed et al., 2019).

科学研究应用

合成和改性

氢氧化镁和氧化镁,与 2-羟基丙酸镁三水合物成分相近的衍生物,由于其独特的性质,已在科学研究中得到广泛应用。这些化合物通过沉淀、溶剂热和水热等多种方法合成。它们已被改性用于抗菌剂、污染物中和剂、膜的组分,特别是作为阻燃剂和绝缘材料。使用有机和无机化合物对这些化合物进行改性是一个活跃的研究领域,为其在先进粉末技术中的应用提供了新的方向 (Pilarska、Klapiszewski 和 Jesionowski,2017 年)。

生物医学应用

镁掺杂双相磷酸钙因其在组织工程中的潜力而受到研究,突出了镁在骨骼和牙齿组成中的重要性。镁掺杂改善了骨代谢和机械性能,同时不影响生物相容性,表明其在生物应用中的可行性 (Webler、Correia、Barreto 和 Fonseca,2015 年)。此外,镁基复合材料和合金正被探索用于骨固定、心血管支架和牙科植入物等医疗器械。这些材料因其机械性能和耐腐蚀性而受到青睐,使其适用于生物医学应用 (Ali、Hussein 和 Al-Aqeeli,2019 年)。

传感器开发

2-羟基丙酸镁三水合物已用于开发镁(ii)离子选择性电极。这突出了其在创建用于检测各种样品中镁的经济、可靠的电化学传感器方面的潜力,包括矿泉水、药物物质和药物制剂 (Saad、Ismail、Gaber 和 Elzanfaly,2023 年)。

羟基化和脱羟基化研究

氢氧化镁的脱羟基化,一种与 2-羟基丙酸镁三水合物相关的过程,已在高压下进行研究。这项研究提供了对氢氧化镁和氧化镁的物理化学性质的见解,这对于它们的实际应用至关重要,包括作为氧化镁的前体 (Pfeiffer,2011 年)。

镁的荧光探针

在开发用于检测和量化生物样品中镁的 Mg2+ 选择性荧光染料方面取得了进展。这些染料为研究镁在各种生理功能和病理状态中的作用提供了一个灵敏的工具,为火焰原子吸收光谱等传统方法提供了更有效的替代方案 (Sargenti 等人,2017 年)。

安全和危害

作用机制

Target of Action

Magnesium 2-hydroxypropanoate trihydrate, also known as magnesium lactate trihydrate, primarily targets the magnesium-dependent enzymes in the body . Magnesium is the fourth most common cation in the body and the second most common intracellular cation after potassium . It has a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .

Mode of Action

Magnesium 2-hydroxypropanoate trihydrate interacts with its targets by providing the necessary magnesium ions. These ions are involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release . In many of its actions, magnesium has been likened to a physiological calcium antagonist .

Biochemical Pathways

The compound affects various biochemical pathways where magnesium acts as a co-factor. For instance, it plays a central role in the formation of adenosine triphosphate (ATP), the main source of energy in cells . It’s also involved in the transphosphorylation reactions in photosynthesis .

Pharmacokinetics

The pharmacokinetics of Magnesium 2-hydroxypropanoate trihydrate involves its absorption, distribution, metabolism, and excretion (ADME). The compound has low gastrointestinal absorption . The compound’s skin permeation is also low .

Result of Action

The primary result of the action of Magnesium 2-hydroxypropanoate trihydrate is the provision of magnesium ions necessary for various biochemical reactions. This can help prevent and treat magnesium deficiencies . In medicine, various magnesium salts may be used in laxative and antacid products .

Action Environment

The action, efficacy, and stability of Magnesium 2-hydroxypropanoate trihydrate can be influenced by various environmental factors. For instance, its solubility can be affected by the pH of the environment . It’s highly soluble in water and slightly soluble in alcohol . The compound should be stored in a dry room temperature environment .

属性

IUPAC Name |

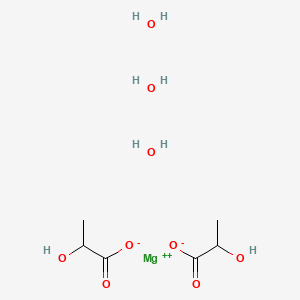

magnesium;2-hydroxypropanoate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Mg.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2/q;;+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLQXUYQWUDJLB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16MgO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6150-84-1, 18917-93-6 | |

| Record name | Magnesium lactate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bis[2-(hydroxy-.kappa.O)propanoato-.kappa.O]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di(lactato-O1,O2)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM LACTATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0890ENQ6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145638.png)

![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145640.png)

![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1145641.png)

![4-[4-(3-Aminopropylamino)phenyl]morpholin-3-one](/img/structure/B1145647.png)